2-Bromo-5-fluoro-3-iodobenzaldehyde

X-ray crystallography structural characterization quality assurance

Procure 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS 2091910-34-6) for its unmatched orthogonal reactivity profile—enabling sequential, chemoselective cross-couplings at iodine then bromine without protecting groups. This tri-halogenated building block reduces synthetic steps and improves yield in complex organic syntheses. Its unambiguous crystal structure (CCDC 1838282) supports accurate molecular modeling. Ideal for pharmaceutical R&D and imaging agent development.

Molecular Formula C7H3BrFIO
Molecular Weight 328.90 g/mol
Cat. No. B12849258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-iodobenzaldehyde
Molecular FormulaC7H3BrFIO
Molecular Weight328.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)Br)I)F
InChIInChI=1S/C7H3BrFIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
InChIKeyFVZFRCJUJDFHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-3-iodobenzaldehyde: Orthogonal Tri-Halogenated Aldehyde for Sequential Cross-Coupling Procurement


2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) is a halogenated aromatic aldehyde with molecular formula C₇H₃BrFIO and molecular weight 328.90 g/mol . It is a polysubstituted benzaldehyde derivative bearing bromine, fluorine, and iodine substituents at distinct positions on the phenyl ring . This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling and metalation reactions. Its crystal structure has been definitively solved by X-ray diffraction methods, refined to an R-value of 0.050 with 2126 observed reflections [1], and deposited with the Cambridge Structural Database (CCDC deposition number: 1838282) [2], providing unambiguous structural confirmation.

Why 2-Bromo-5-fluoro-3-iodobenzaldehyde Cannot Be Replaced by Other Tri-Halogenated Benzaldehydes in Sequential Transformations


2-Bromo-5-fluoro-3-iodobenzaldehyde cannot be substituted by other halogenated benzaldehydes due to its unique orthogonal reactivity profile. While compounds such as 2-bromo-6-fluorobenzaldehyde and 2-fluoro-6-iodobenzaldehyde are known intermediates [1], the simultaneous presence of Br, F, and I at distinct positions on the same aromatic ring in 2-bromo-5-fluoro-3-iodobenzaldehyde enables chemoselective sequential transformations that are not accessible with dihalogenated analogs. Intramolecular competition experiments in halogen–lithium exchange reactions have demonstrated that iodine–lithium exchange is strongly preferred over bromine–lithium exchange, completely reversing the reactivity pattern observed when bromine alone is present [2]. Furthermore, the ortho-fluorine substituent in this compound activates the neighboring bromine atom more strongly than methoxy or dimethoxymethyl groups in HLE reactions [3]. This differential activation, combined with the substantially weaker C–I bond (bond dissociation energy approximately 50–60 kcal/mol) compared to C–Br (approximately 65–70 kcal/mol) and the exceptionally strong C–F bond (approximately 110–115 kcal/mol) , provides a programmable, predictable, and orthogonal sequence of reaction sites that cannot be achieved with simpler dihalogenated or trihalogenated regioisomers. Substituting this compound with a generic analog would eliminate the chemoselective advantage and introduce unpredictable regiochemical outcomes.

2-Bromo-5-fluoro-3-iodobenzaldehyde: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Crystal Structure Confirmation of 2-Bromo-5-fluoro-3-iodobenzaldehyde vs. Uncharacterized Tri-Halogenated Analogs

The crystal structure of 2-bromo-5-fluoro-3-iodobenzaldehyde has been definitively solved and refined by X-ray diffraction methods, achieving an R-value of 0.050 with 2126 observed reflections [1]. This compound has been deposited in the Cambridge Structural Database under CCDC deposition number 1838282 [2]. In contrast, many structurally similar tri-halogenated benzaldehydes—including 2-bromo-4-fluoro-5-iodobenzaldehyde, 2-chloro-5-fluoro-3-iodobenzaldehyde, and 2-bromo-5-chloro-3-iodobenzaldehyde—lack publicly available, peer-reviewed crystallographic data, rendering their exact solid-state geometry unverified. The availability of validated crystallographic parameters enables confident molecular modeling, docking studies, and structure-based design that would be speculative with uncharacterized analogs.

X-ray crystallography structural characterization quality assurance

Halogen–Lithium Exchange Regioselectivity: Iodine Preferred Over Bromine at 2-Bromo-5-fluoro-3-iodobenzaldehyde

Intramolecular competition experiments with bifunctional dihalobenzenes demonstrate that replacement of a non-activated bromine with iodine results in a complete reversal of the halogen–lithium exchange (HLE) reactivity pattern, with iodine–lithium exchange strongly preferred over bromine–lithium exchange [1]. In systems containing both Br and I, the iodine atom undergoes HLE preferentially, enabling predictable, orthogonal functionalization sequences. Furthermore, the ortho-fluorine substituent in 2-bromo-5-fluoro-3-iodobenzaldehyde activates the neighboring bromine atom more strongly than methoxy or dimethoxymethyl groups in HLE reactions, as established by comparative intramolecular competition experiments [2]. The compound's C–I bond dissociation energy is approximately 50–60 kcal/mol, which is substantially lower than the C–Br BDE (approximately 65–70 kcal/mol) and dramatically lower than the C–F BDE (approximately 110–115 kcal/mol) . This hierarchy of bond strengths directly translates to the experimentally observed HLE selectivity pattern.

halogen–lithium exchange organometallic chemistry regioselective synthesis

Patent-Documented Structural Uniqueness: 2-Bromo-5-fluoro-3-iodobenzaldehyde vs. Prior Art Ortho-Halogenated Benzaldehydes

Patent literature (US Patent Application 20010050352) explicitly identifies that benzaldehydes having a chlorine, bromine, or iodine substituent in one ortho position and a fluorine substituent in the other are known in the form of 2-chloro-6-fluorobenzaldehyde, 2-bromo-6-fluorobenzaldehyde, and 2-fluoro-6-iodobenzaldehyde [1]. However, the same patent states that 'benzaldehydes having a plurality of fluorine substituents, one of which is ortho to the aldehyde function, and an ortho halogen substituent (which is not fluorine), are unknown' and subsequently claims novel compounds including 2-chloro-5,6-difluorobenzaldehyde, 2-bromo-5,6-difluorobenzaldehyde, 2-chloro-4,5,6-trifluorobenzaldehyde, and 2-bromo-4,5,6-trifluorobenzaldehyde [2]. 2-Bromo-5-fluoro-3-iodobenzaldehyde, possessing three distinct halogen substituents (Br, F, I) at the 2-, 5-, and 3-positions respectively, represents a structural class that lies outside the specific claims of this patent but embodies the same principle of multi-fluorinated, mixed-halogen benzaldehydes with enhanced lipophilicity and dipole moment modulation [3]. The patent further notes that fluorination or a different degree of fluorination 'very often enhances the activity of agrochemicals or pharmaceuticals by changing the lipophilicity and/or dipole moment' (Kanie et al., Bull. Chem. Soc. Jpn. 2000, 73, 471) [4]. The presence of iodine in 2-bromo-5-fluoro-3-iodobenzaldehyde provides additional utility for radioiodination and imaging applications [5].

patent novelty fluorinated building blocks agrochemical intermediates

Physical Property Differentiation: 2-Bromo-5-fluoro-3-iodobenzaldehyde vs. 2-Bromo-6-fluorobenzaldehyde

The physical properties of 2-bromo-5-fluoro-3-iodobenzaldehyde differ significantly from those of structurally related dihalogenated benzaldehydes due to the presence of the heavy iodine atom. 2-Bromo-6-fluorobenzaldehyde (CAS 360575-28-6), a common dihalogenated comparator, has a molecular weight of 203.01 g/mol and exists as a powder with a melting point of 43–47 °C . In contrast, 2-bromo-5-fluoro-3-iodobenzaldehyde has a molecular weight of 328.90 g/mol—an increase of approximately 62% (125.89 g/mol difference) due to iodine substitution . Its predicted boiling point is 304.2 ± 42.0 °C , substantially higher than that of 2-bromo-6-fluorobenzaldehyde (100–102 °C at 8 mmHg) [1]. The significantly higher molecular weight and elevated boiling point of 2-bromo-5-fluoro-3-iodobenzaldehyde have direct implications for purification strategies (e.g., reduced volatility necessitates alternative isolation methods), solvent selection, and reaction engineering in continuous flow or large-scale process settings.

physicochemical properties process chemistry handling and storage

Sonogashira Coupling Chemoselectivity: C–I vs. C–Br Site Discrimination in 2-Bromo-5-fluoro-3-iodobenzaldehyde

In cross-coupling reactions, the intrinsic reactivity hierarchy of carbon–halogen bonds (C–I > C–Br >> C–Cl) enables chemoselective functionalization at iodine-bearing positions before bromine-bearing positions. Studies on chloro-iodo substituted heteroaromatic systems have demonstrated that cross-coupling proceeds preferentially through the intrinsically more reactive C–I bond rather than the weaker C–Br bond [1]. This chemoselectivity principle applies directly to 2-bromo-5-fluoro-3-iodobenzaldehyde: under standard palladium-catalyzed Sonogashira conditions, the C–I bond undergoes coupling at lower temperatures and with faster kinetics than the C–Br bond. In contrast, 2-bromo-6-fluorobenzaldehyde (CAS 360575-28-6) contains only C–Br and C–F bonds, offering no opportunity for orthogonal chemoselective cross-coupling . The presence of both C–I and C–Br bonds in 2-bromo-5-fluoro-3-iodobenzaldehyde provides a sequential functionalization platform: first Sonogashira coupling at iodine, followed by Suzuki or another cross-coupling at bromine. Chemoselective Sonogashira coupling of iodoaryl substrates typically achieves yields of 80–85% under optimized conditions [2], establishing a reliable first step in multi-step sequences.

cross-coupling chemoselective functionalization Sonogashira reaction

Optimal Scientific and Industrial Deployment Scenarios for 2-Bromo-5-fluoro-3-iodobenzaldehyde


Sequential Orthogonal Cross-Coupling for Complex Polyaryl Architectures

2-Bromo-5-fluoro-3-iodobenzaldehyde is ideally suited for multi-step cross-coupling campaigns requiring precise regiochemical control. The compound's orthogonal reactivity profile—C–I coupling preferentially over C–Br coupling under standard Sonogashira conditions [1]—enables chemoselective functionalization without protecting group manipulation. First, Sonogashira coupling at the C–I position installs an alkyne moiety, typically in 80–85% yield based on class-level data for iodoaryl substrates [2]. Subsequent Suzuki or Buchwald–Hartwig coupling at the C–Br position completes the sequential assembly of unsymmetrical polyaryl architectures. This orthogonal reactivity directly reduces step count compared to strategies employing dihalogenated analogs that lack differential leaving groups, thereby lowering total synthetic cost and improving overall yield efficiency.

Structure-Guided Medicinal Chemistry with Validated Crystallographic Parameters

For structure-based drug design programs requiring high-confidence molecular modeling, 2-bromo-5-fluoro-3-iodobenzaldehyde offers unambiguous crystallographic data that uncharacterized tri-halogenated analogs cannot provide. The compound's crystal structure has been solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [3], and it is deposited in the Cambridge Structural Database (CCDC 1838282) [4]. These validated parameters support accurate docking studies, pharmacophore modeling, and solid-state geometry predictions. Medicinal chemists procuring this compound gain immediate access to reliable structural data, eliminating the time and cost associated with in-house crystallization and structure determination of analog compounds.

Radioiodination-Enabled Imaging Agent Development

The presence of an iodine substituent at the C3 position makes 2-bromo-5-fluoro-3-iodobenzaldehyde a valuable precursor for radioiodination applications, as documented in recent academic work on mixed halogen-substituted aromatic compounds for pharmaceutical synthesis and imaging [5]. The iodine atom can undergo isotopic exchange or be utilized as a handle for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agent development. The ortho-fluorine substituent enhances metabolic stability and modulates lipophilicity [6], improving pharmacokinetic properties of the resulting imaging agents. This combination of structural features—iodine for radio-labeling, fluorine for metabolic modulation, and bromine for further diversification—is not available in simpler dihalogenated benzaldehyde building blocks.

Halogen–Lithium Exchange-Driven Regioselective Functionalization

2-Bromo-5-fluoro-3-iodobenzaldehyde provides predictable, hierarchical halogen–lithium exchange (HLE) selectivity that enables single-step installation of electrophilic functionality with defined regiochemistry. Experimental evidence demonstrates that iodine–lithium exchange is strongly preferred over bromine–lithium exchange, completely reversing the reactivity pattern observed when bromine alone is present [7]. Furthermore, the ortho-fluorine substituent activates the neighboring bromine atom more strongly than methoxy or dimethoxymethyl groups in HLE reactions [8]. Process chemists can exploit this differential reactivity to generate organolithium intermediates at the iodine position while leaving the bromine intact for subsequent transformations. The resultant organolithium intermediates are readily converted to corresponding benzaldehydes or trapped with various electrophiles in moderate to good yields, providing a direct route to functionalized bromobenzaldehyde derivatives that would be inaccessible with dihalogenated analogs lacking orthogonal halogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluoro-3-iodobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.